![molecular formula C27H20BrN5O2S B12048043 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 477329-68-3](/img/structure/B12048043.png)
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with a 4-bromophenyl group (electron-withdrawing) at position 4 and a pyridin-3-yl group (aromatic, hydrogen-bonding capable) at position 4. A sulfanyl bridge connects the triazole to an acetamide moiety, which is further linked to a 4-phenoxyphenyl group (electron-rich, lipophilic). The bromine atom enhances molecular weight and polarizability, while the phenoxy group may improve membrane permeability .
Properties
CAS No. |
477329-68-3 |
---|---|
Molecular Formula |
C27H20BrN5O2S |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C27H20BrN5O2S/c28-20-8-12-22(13-9-20)33-26(19-5-4-16-29-17-19)31-32-27(33)36-18-25(34)30-21-10-14-24(15-11-21)35-23-6-2-1-3-7-23/h1-17H,18H2,(H,30,34) |
InChI Key |
YDTFRTNJGMYCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:
Reduction: The resulting intermediate is then subjected to reduction to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Sulfanyl (-S-) Linker
The sulfanyl group participates in oxidation and substitution reactions:
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Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
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Example: Treatment with 3% H₂O₂ in acetic acid yields sulfoxide (confirmed via IR spectroscopy at 1050 cm⁻¹ for S=O stretch).
-
-
Alkylation/Cross-Coupling : Acts as a nucleophile in SN₂ reactions with alkyl halides (e.g., methyl iodide) or transition metal-catalyzed couplings.
Bromophenyl Group
The bromine substituent enables:
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Cross-Coupling Reactions : Suzuki-Miyaura reactions with arylboronic acids (Pd catalysis) to form biaryl derivatives.
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Nucleophilic Aromatic Substitution : Replacement with amines or alkoxides under basic conditions (K₂CO₃, DMF).
Acetamide Moiety
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Hydrolysis : Cleavage under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions to generate carboxylic acid or amine intermediates.
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Condensation : Reacts with aldehydes or ketones to form Schiff bases (e.g., with benzaldehyde in ethanol under reflux).
Reaction Pathways and Derivatives
Mechanistic Insights
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Triazole Stability : The 1,2,4-triazole ring resists ring-opening under mild conditions but undergoes electrophilic substitution at the N2 position in strong acids (e.g., HNO₃/H₂SO₄).
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Bromine Reactivity : The electron-withdrawing bromine enhances the electrophilicity of the phenyl ring, facilitating cross-coupling reactions .
Scientific Research Applications
Antimicrobial Activity
1,2,4-Triazoles have been extensively studied for their antibacterial and antifungal properties . The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Studies indicate that derivatives of 1,2,4-triazole exhibit Minimum Inhibitory Concentrations (MIC) comparable to or lower than established antibiotics like ciprofloxacin and vancomycin .
Table 1: Antimicrobial Efficacy of 1,2,4-Triazole Derivatives
Anticancer Properties
Research has also indicated that triazole derivatives possess anticancer activity . They can inhibit tumor growth by interfering with cellular pathways involved in cancer cell proliferation. For instance, certain triazole compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway .
Fungicides
The antifungal properties of triazoles make them suitable for use as fungicides in agriculture. They inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective against a range of plant pathogens .
Herbicides
Some studies suggest that triazole derivatives can also act as herbicides , targeting specific biochemical pathways in plants to control unwanted vegetation without harming crops .
Corrosion Inhibitors
Triazoles have been investigated for their potential as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal ions helps prevent oxidation and degradation of metal surfaces .
Supramolecular Chemistry
In material science, compounds like the one discussed can be utilized in the development of supramolecular assemblies , which are essential for creating advanced materials with tailored properties for electronics and photonics applications .
Case Study 1: Antibacterial Activity
A study evaluated a series of triazole derivatives against MRSA and found that specific substitutions on the phenyl ring significantly enhanced antibacterial efficacy. The compound with a bromo diphenylsulfone moiety exhibited the strongest action against Bacillus cereus, demonstrating the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Activity
Another research project focused on synthesizing triazole-based compounds to assess their anticancer properties. The results indicated that certain derivatives could inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects . The exact molecular targets and pathways involved would require further detailed studies.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the triazole ring, pyridine position, and acetamide-linked aryl groups. These modifications influence melting points, solubility, and bioactivity.
Table 1: Comparative Physicochemical Data
Key Observations :
- Pyridine Position : Pyridin-3-yl (target, VUAA1) vs. pyridin-2-yl (6a) or pyridin-4-yl (). The 3-yl position in VUAA1 and the target compound correlates with receptor-binding activity in insect Orco channels .
- Triazole Substituents : Bromophenyl (target) vs. fluorophenyl (9f) or allyl (6a). Bromine increases molecular weight and may enhance hydrophobic interactions, while fluorine improves metabolic stability .
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 480.38 g/mol. The structure includes a triazole ring, which is known for its pharmacological significance.
Property | Value |
---|---|
Molecular Formula | C21H18BrN5OS |
Molecular Weight | 480.38 g/mol |
IUPAC Name | This compound |
CAS Number | 477329-12-7 |
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of triazole derivatives. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, similar to other triazole derivatives which have been reported to possess strong antibacterial effects through mechanisms involving disruption of bacterial cell wall synthesis and protein synthesis inhibition .
Antifungal Activity
The antifungal properties of triazole compounds are well-documented. The compound has shown efficacy against various fungal pathogens. Research indicates that triazoles can inhibit ergosterol biosynthesis in fungi, leading to cell membrane disruption . In particular, derivatives similar to this compound have been tested against Candida albicans and Aspergillus niger, revealing promising antifungal activity .
Anticancer Potential
Emerging research suggests that triazole derivatives may also possess anticancer properties. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms . Specifically, some derivatives have demonstrated cytotoxic effects against human breast cancer cell lines (e.g., T47D) with IC50 values indicating significant potency .
Case Studies
- Antimicrobial Efficacy : A study conducted on various triazole derivatives reported that those containing bromophenyl and pyridine moieties exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The compound was tested at varying concentrations against standard bacterial strains using the agar disc diffusion method .
- Anticancer Activity : Another investigation into the anticancer effects of related triazole compounds found that certain derivatives led to a reduction in cell viability in colon carcinoma cell lines (HCT-116), with observed IC50 values suggesting effective inhibition at low concentrations .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: Employ statistical experimental design (e.g., factorial or response surface methodologies) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs reduce the number of trials while identifying critical variables affecting yield . Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can also predict energetically favorable pathways, narrowing experimental conditions .
Q. What analytical techniques are recommended for structural characterization of this triazole-based acetamide?
Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) to resolve the 3D molecular geometry and confirm substituent positioning, as demonstrated for structurally analogous triazole derivatives . Complement this with nuclear magnetic resonance (NMR) spectroscopy: - and -NMR for backbone assignments, and 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How should researchers address solubility and stability challenges during in vitro assays?
Methodological Answer: Test solubility in aprotic polar solvents (e.g., DMSO, DMF) and aqueous buffers with surfactants (e.g., Tween-80). For stability, conduct accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor decomposition via HPLC-UV or LC-MS and identify degradation products for formulation adjustments .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the sulfanyl-acetamide moiety in nucleophilic substitutions?
Methodological Answer: Perform kinetic isotope effect (KIE) experiments and density functional theory (DFT) calculations to map transition states and identify rate-determining steps. Compare reaction outcomes with structurally modified analogs (e.g., replacing the pyridinyl group with furanyl) to isolate electronic vs. steric effects .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For inconsistent IC values, assess compound aggregation via dynamic light scattering (DLS) or test for nonspecific binding using surface plasmon resonance (SPR). Control for assay-specific variables like protein concentration and redox conditions .
Q. How can advanced QSAR models predict the compound’s interactions with non-target proteins?
Methodological Answer: Develop 3D quantitative structure-activity relationship (QSAR) models using molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS). Train models on datasets of structurally related compounds with known off-target profiles, incorporating descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Q. What analytical approaches identify degradation pathways under oxidative stress?
Methodological Answer: Expose the compound to hydrogen peroxide or UV light and analyze degradation products via LC-HRMS/MS. Use isotopic labeling () to trace oxygen incorporation in oxidized metabolites. Compare fragmentation patterns with synthetic standards to confirm structural assignments .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer: Apply in silico tools like SwissADME or ADMETLab to estimate absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and excretion (renal clearance). Validate predictions with in vitro assays: Caco-2 monolayers for permeability, microsomal stability tests for metabolic half-life .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.